Mono-O-acetyl Fingolimod
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Description
Mono-O-acetyl Fingolimod, also known as ponesimod, is a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator used as an immunomodulatory drug . It is primarily used for the treatment of relapsing forms of multiple sclerosis (MS) in adult patients .
Synthesis Analysis
A practical synthesis of fingolimod starts from readily available and inexpensive starting material diethyl acetamidomalonate . A kilogram-scale synthesis of fingolimod was developed using a 30-L pilot setup .Molecular Structure Analysis
The structural components of fingolimod are different from conventional immunosuppressants, including an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail .Chemical Reactions Analysis
Fingolimod induces modulation of S1P receptors on human oligodendrocyte progenitor cells (OPCs) and regulates differentiation of OPCs into oligodendrocytes .Physical And Chemical Properties Analysis
Mono-O-acetyl Fingolimod is a hazardous compound . The chemical formula of Mono-O-acetyl Fingolimod is C23H32FNO3, and its molecular weight is 399.5 g/mol .Safety And Hazards
Mono-O-acetyl Fingolimod is a hazardous compound . The most common side effects of Mono-O-acetyl Fingolimod include headache, diarrhea, nausea, back pain, and elevated liver enzymes . It is contraindicated in patients with severe active infections, certain heart conditions, and those taking certain medications .
Future Directions
Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
properties
CAS RN |
1807973-92-7 |
---|---|
Product Name |
Mono-O-acetyl Fingolimod |
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.515 |
IUPAC Name |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
InChI Key |
AAKYGVHJYMMHLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
synonyms |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |
Origin of Product |
United States |
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